molecular formula C9H9F2N B15198182 (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine

(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Cat. No.: B15198182
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-HSOSERFQSA-N
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Description

(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative with a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. One common method involves the reaction of 3,4-difluorostyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using reagents like lithium aluminum hydride or other suitable amines under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

(1S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity .

Comparison with Similar Compounds

    (1S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    (1S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine: Similar structure but with methyl groups instead of fluorine.

    (1S)-2-(3,4-Difluorophenyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: The presence of fluorine atoms in (1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it distinct from its analogs and valuable in various applications .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S)-2-(3,4-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6?,9-/m0/s1

InChI Key

QVUBIQNXHRPJKK-HSOSERFQSA-N

Isomeric SMILES

C1[C@@H](C1C2=CC(=C(C=C2)F)F)N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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